molecular formula C24H19N3O4S3 B2852730 6-(methylsulfanyl)-2-oxo-3,8-diphenyl-1H,2H-5lambda5-[1,3]thiazolo[3,4-b][1,2,4]triazin-5-ylium benzenesulfonate CAS No. 104194-63-0

6-(methylsulfanyl)-2-oxo-3,8-diphenyl-1H,2H-5lambda5-[1,3]thiazolo[3,4-b][1,2,4]triazin-5-ylium benzenesulfonate

Cat. No. B2852730
CAS RN: 104194-63-0
M. Wt: 509.61
InChI Key: IFFHTCXUFHFJFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6-(methylsulfanyl)-2-oxo-3,8-diphenyl-1H,2H-5lambda5-[1,3]thiazolo[3,4-b][1,2,4]triazin-5-ylium benzenesulfonate” is a complex organic molecule. It is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been studied for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties .

Scientific Research Applications

Heterocyclic Compound Synthesis

Studies on heterocyclic compounds such as 6aλ4-Thia-1,2,6-triazapentalenes and related chemical structures have explored the synthesis of these compounds using various chemical reactions. For instance, Christie, Reid, and Wolfe-Murray (1979) detailed the synthesis of a new class of four-electron three-centre bonded compound, 6aλ4-Thia-1,2,6-triazapentalenes, highlighting a methodological approach to constructing complex heterocyclic systems that could inform the synthesis and application of the specified compound Christie, Reid, & Wolfe-Murray, 1979.

Antimicrobial Activity of Heterocyclic Compounds

Belavagi et al. (2015) synthesized novel classes of sulfide and sulfone derivatives of methylene-bridged benzisoxazolylimidazo[2,1-b][1,3,4]thiadiazoles, demonstrating their antibacterial and antifungal activities. This research points towards the potential of heterocyclic compounds in antimicrobial applications, which could extend to the compound , emphasizing the relevance of such structures in developing new antimicrobial agents Belavagi et al., 2015.

Tautomerism in Sulfonamide Derivatives

Research on 1,2,4-triazine-containing sulfonamide derivatives by Branowska et al. (2022) explored sulfonamide-sulfonimide tautomerism, offering insights into the structural and electronic properties of such compounds. Understanding these tautomeric forms and their stability can be crucial for the design and application of new heterocyclic compounds in various scientific and industrial contexts Branowska et al., 2022.

Application in Nonlinear Optics

Yang et al. (2005) studied the synthesis of ionic stilbazolium salts with benzenesulfonates for second-order nonlinear optics, demonstrating the alignment of molecular dipoles in a way favorable for large nonlinear optical and electro-optical effects. This research highlights the potential application of complex heterocyclic compounds in the field of optics and photonics, suggesting a pathway for the exploration of the specified compound's utility in similar applications Yang et al., 2005.

properties

IUPAC Name

benzenesulfonate;6-methylsulfanyl-3,8-diphenyl-3,4-dihydro-1H-[1,3]thiazolo[3,4-b][1,2,4]triazin-5-ium-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS2.C6H6O3S/c1-23-18-21-16(15(24-18)13-10-6-3-7-11-13)19-17(22)14(20-21)12-8-4-2-5-9-12;7-10(8,9)6-4-2-1-3-5-6/h2-11,14,20H,1H3;1-5H,(H,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQRFBSFBKPNEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=[N+]2C(=C(S1)C3=CC=CC=C3)NC(=O)C(N2)C4=CC=CC=C4.C1=CC=C(C=C1)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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